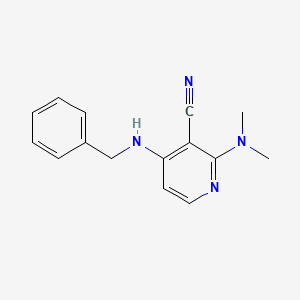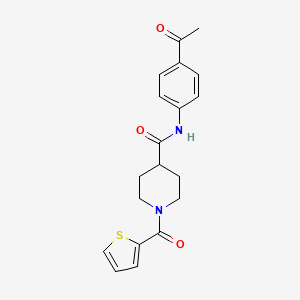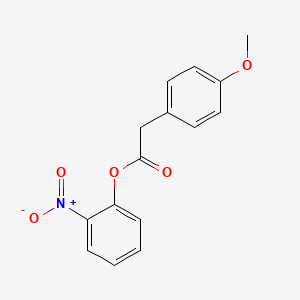![molecular formula C20H21ClN2O2 B5726440 N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter GABA, which plays a critical role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, which has potential therapeutic applications for a variety of neurological and psychiatric disorders.
Wirkmechanismus
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide increases GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps regulate brain activity and can have a calming effect on the brain. By increasing GABA levels, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can reduce seizure activity and may have potential therapeutic applications for a variety of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has several advantages for laboratory experiments, including its potency and selectivity for GABA-AT. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is also relatively unstable and can degrade over time, which can be a limitation for long-term studies. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, including exploring its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to understand the biochemical and physiological effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide and its potential side effects. Finally, research is needed to develop more stable and soluble forms of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide for use in laboratory experiments and potential clinical applications.
Synthesemethoden
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of an intermediate compound and the final coupling of the phenylcyclopropane carboxylic acid with the amine group.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in treating cocaine addiction and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-14-16(6-7-18(17)23-10-12-25-13-11-23)22-19(24)20(8-9-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNOJKUWBRERCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)

![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)



![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)
![6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5726481.png)